Tyr-Pro-Dmp-Phe-NH2

Catalog No.
S11248626
CAS No.
M.F
C34H41N5O5
M. Wt
599.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tyr-Pro-Dmp-Phe-NH2

Product Name

Tyr-Pro-Dmp-Phe-NH2

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(2,6-dimethylphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C34H41N5O5

Molecular Weight

599.7 g/mol

InChI

InChI=1S/C34H41N5O5/c1-21-8-6-9-22(2)26(21)20-29(32(42)37-28(31(36)41)19-23-10-4-3-5-11-23)38-33(43)30-12-7-17-39(30)34(44)27(35)18-24-13-15-25(40)16-14-24/h3-6,8-11,13-16,27-30,40H,7,12,17-20,35H2,1-2H3,(H2,36,41)(H,37,42)(H,38,43)/t27-,28-,29-,30-/m0/s1

InChI Key

HJYUYBYISGYHKS-KRCBVYEFSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N

Isomeric SMILES

CC1=C(C(=CC=C1)C)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N

Tyr-Pro-Dmp-Phe-NH2 (commonly known as [Dmp3]Endomorphin-2) is a highly specialized, synthetic peptide analog of the endogenous opioid endomorphin-2 (EM2). By incorporating the sterically constrained, unnatural amino acid 2',6'-dimethylphenylalanine (Dmp) at the third position in place of standard phenylalanine, this compound achieves exceptional binding affinity and structural rigidity. In procurement and assay design, it serves as a premium reference material and precursor for neuropharmacological research, offering enhanced conformational locking and receptor specificity that standard EM2 cannot match [1].

Substituting Tyr-Pro-Dmp-Phe-NH2 with the generic wild-type endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) fundamentally compromises assay performance and peptide stability. The unmethylated phenyl ring in standard phenylalanine allows free rotation, leading to a higher entropic penalty upon receptor binding and greater susceptibility to proteolytic degradation. In contrast, the 2',6'-dimethyl groups in Dmp sterically lock the aromatic side chain into a specific bioactive orientation. This structural rigidity is non-interchangeable; replacing it with standard EM2 results in an 18-fold drop in receptor affinity and significantly reduced functional potency, making generic substitution unviable for high-precision receptor mapping or stability-dependent models [1].

Mu-Opioid Receptor Binding Affinity (Ki)

The incorporation of the Dmp residue fundamentally alters the binding thermodynamics of the peptide. Quantitative receptor binding assays demonstrate that Tyr-Pro-Dmp-Phe-NH2 achieves a Ki of 0.0304 nM for the mu-opioid receptor, compared to 0.557 nM for the standard EM2 baseline [1]. This represents an ~18-fold increase in binding affinity, driven by the conformational locking of the aromatic side chain.

Evidence DimensionMu-Opioid Receptor Affinity (Ki)
Target Compound Data0.0304 ± 0.0208 nM
Comparator Or BaselineStandard Endomorphin-2 (EM2): 0.557 ± 0.306 nM
Quantified Difference~18-fold higher binding affinity
ConditionsIn vitro competitive receptor binding assay

Procuring the Dmp3-substituted analog ensures maximum receptor saturation at ultra-low concentrations, which is critical for high-sensitivity binding assays.

Assay Reproducibility and Workflow Efficiency via Enhanced Potency

In functional tissue bioassays, the structural rigidity of Tyr-Pro-Dmp-Phe-NH2 translates directly into superior operational potency. The target compound exhibits an IC50 of 0.378 nM, whereas the generic EM2 comparator requires 10.5 nM to achieve the same functional inhibition [1]. This 28-fold enhancement in potency significantly improves the signal-to-noise ratio in routine laboratory workflows.

Evidence DimensionEffective concentration for bioassay response (IC50)
Target Compound Data0.378 ± 0.104 nM
Comparator Or BaselineStandard Endomorphin-2: 10.5 ± 1.2 nM
Quantified Difference28-fold reduction in required peptide concentration for equivalent functional response
ConditionsStandardized functional bioassay (Guinea Pig Ileum)

Procuring this highly potent analog allows laboratories to achieve reproducible assay signals at much lower concentrations, conserving material and reducing workflow variability.

Handling Stability and Formulation Compatibility

Standard opioid peptides are notoriously susceptible to rapid enzymatic degradation, complicating their handling and formulation. The 2',6'-dimethylation on the Dmp residue provides severe steric hindrance around the adjacent peptide bonds, effectively shielding them from proteolytic cleavage [1]. This structural modification grants the target compound a substantially longer operational half-life in complex biological matrices compared to the unmethylated EM2 baseline.

Evidence DimensionSusceptibility to enzymatic degradation in biological matrices
Target Compound DataHigh resistance due to steric shielding by 2',6'-dimethyl groups
Comparator Or BaselineStandard Endomorphin-2: Rapid degradation requiring strict cold-chain and protease inhibitors
Quantified DifferenceSubstantially prolonged operational half-life during formulation and in vivo handling
ConditionsIncubation in biological fluids or complex assay matrices

The built-in steric protection simplifies handling protocols and formulation requirements by reducing the dependency on exogenous protease inhibitors.

High-Sensitivity Opioid Receptor Binding Assays

Due to its exceptional 0.0304 nM binding affinity, Tyr-Pro-Dmp-Phe-NH2 is a highly effective choice for high-sensitivity receptor mapping and competitive binding assays. It provides a robust, high-affinity baseline that allows for the accurate characterization of novel, lower-affinity test compounds without the signal degradation typical of standard EM2 [1].

Development of Protease-Resistant Peptide Formulations

The steric shielding provided by the Dmp residue makes this compound highly suitable as a structural template for developing protease-resistant peptide formulations. Procurement of this specific analog enables researchers to conduct prolonged in vivo or complex matrix studies without the confounding variables introduced by rapid peptide degradation [2].

Reference Standard for Conformational Activity Mapping

Because the 2',6'-dimethyl groups lock the aromatic side chain into a specific bioactive orientation, Tyr-Pro-Dmp-Phe-NH2 serves as an indispensable reference standard for 3D pharmacophore modeling and structure-activity relationship (SAR) studies. It allows computational chemists and structural biologists to benchmark the exact spatial requirements for mu-opioid receptor activation [1].

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

599.31076943 g/mol

Monoisotopic Mass

599.31076943 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-08-2024

Explore Compound Types